Lipophilicity Modulation (cLogP) vs. Non-Cyclopropyl Analog: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-ol
The introduction of the cyclopropylmethyl group in 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (MW 180.25) significantly increases calculated LogP compared to the non-cyclopropyl analog 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (MW 140.18, CAS 91027-05-3) . The target compound has a predicted LogP of 1.56 compared to approximately 0.57 for the non-cyclopropyl analog, representing a ~2.7-fold increase in calculated lipophilicity . This difference directly impacts membrane permeability and non-specific protein binding profiles in cellular assays. In the context of CB1 antagonist development, cyclopropyl-containing diaryl-pyrazoles demonstrated that enhanced lipophilicity contributed to improved target engagement, with lead compound 11r achieving Ki ≤ 5 nM and acceptable metabolic stability in human liver microsomes [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) as indicator of lipophilicity and membrane permeability |
|---|---|
| Target Compound Data | cLogP = 1.56 (MW 180.25) |
| Comparator Or Baseline | 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 91027-05-3): cLogP ≈ 0.57 (MW 140.18) |
| Quantified Difference | ~2.7-fold increase in cLogP; ΔLogP ≈ +0.99 |
| Conditions | Predicted cLogP values from standard computational models; MW and formula from supplier certificates of analysis |
Why This Matters
Higher lipophilicity drives superior passive membrane permeability, a critical parameter for intracellular target engagement, making the cyclopropylated analog the preferred intermediate for CNS-penetrant or intracellular-targeted lead series.
- [1] Szabó G, Varga B, et al. J Med Chem. 2009;52(14):4329-4337. CB1 Ki ≤ 5 nM for cyclopropyl-containing diaryl-pyrazole-3-carboxamides. View Source
